molecular formula C27H24N2O3 B2854906 N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide CAS No. 851407-31-3

N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide

Cat. No.: B2854906
CAS No.: 851407-31-3
M. Wt: 424.5
InChI Key: AUNVSXWIBMAZNK-UHFFFAOYSA-N
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Description

This compound features a xanthene carboxamide core linked via an ethyl chain to a 5,8-dimethyl-2-oxo-1H-quinolin-3-yl moiety.

Properties

CAS No.

851407-31-3

Molecular Formula

C27H24N2O3

Molecular Weight

424.5

IUPAC Name

N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide

InChI

InChI=1S/C27H24N2O3/c1-16-11-12-17(2)25-21(16)15-18(26(30)29-25)13-14-28-27(31)24-19-7-3-5-9-22(19)32-23-10-6-4-8-20(23)24/h3-12,15,24H,13-14H2,1-2H3,(H,28,31)(H,29,30)

InChI Key

AUNVSXWIBMAZNK-UHFFFAOYSA-N

SMILES

CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35

solubility

not available

Origin of Product

United States

Biological Activity

N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of quinoline derivatives and features a unique structure that combines a quinoline moiety with a xanthene carboxamide group. The presence of dimethyl and carboxamide functional groups enhances its reactivity and interaction with biological systems, contributing to its diverse applications in medicinal chemistry and biochemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • DNA Binding : The compound can intercalate with DNA, disrupting its function and leading to cell death.
  • Enzyme Inhibition : It inhibits enzymes involved in critical biological pathways, such as topoisomerases, which are essential for DNA replication and repair.
  • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, which may be beneficial in treating various inflammatory diseases.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

Activity Description
Anticancer Demonstrated cytotoxic effects against various cancer cell lines.
Antimicrobial Exhibits activity against a range of microbial pathogens.
Anti-inflammatory Potential to reduce inflammation through enzyme inhibition.
Antioxidant Scavenges free radicals, contributing to cellular protection.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anticancer Properties : A study reported that this compound showed significant growth inhibition in human cancer cell lines at concentrations as low as 10 µM. The mechanism was linked to apoptosis induction through DNA damage pathways .
  • Antimicrobial Activity : Another investigation highlighted the compound's effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .
  • Inflammation Modulation : Research demonstrated that the compound inhibited the activity of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. This inhibition could translate into therapeutic applications for inflammatory diseases .

Comparison with Similar Compounds

Xanthene Carboxamide Derivatives

The following table highlights key structural differences and synthetic approaches among xanthene carboxamides:

Compound Name Substituents on Xanthene Amide Modification Synthesis Method Notable Properties/Reactivity
Target Compound None (parent xanthene) N-[2-(5,8-dimethyl-2-oxoquinolin-3-yl)ethyl] Likely Ullmann coupling or Friedel-Crafts acylation (inferred) Quinolinone moiety may enhance target specificity vs. kinase or topoisomerase enzymes.
N-(2-Hydroxyethyl)-9-oxo-9H-xanthene-2-carboxamide 9-Oxo N-(2-hydroxyethyl) Diaryl ether intermediates, Ullmann coupling Hydroxyethyl group improves solubility; potential for ester prodrug derivatives.
Diisopropylaminoethyl xanthene-9-carboxylate methobromide None Methobromide quaternary ammonium salt Esterification of xanthene-9-carboxylic acid Charged structure enhances membrane interaction; used in ion channel studies.
9-Oxo-9H-xanthene-2-carboxylic acid derivatives (e.g., 163–178) Varied (e.g., 1-methoxy, 4-chloro) Carboxylic acid (not amide) Ullmann coupling, Friedel-Crafts acylation Carboxylic acids show antiallergic activity; substituents modulate electronic effects.

Key Observations :

  • The target compound’s quinolinone-ethyl group distinguishes it from simpler amides or carboxylic acid derivatives. This moiety may confer unique binding modes, as quinolinones are associated with topoisomerase inhibition (e.g., TAS-103, a dual topoisomerase inhibitor with a quinolinone core ).

Quinolinone-Containing Analogues

Quinolinone derivatives are prevalent in pharmaceuticals due to their heterocyclic aromaticity and bioactivity. Notable comparisons include:

  • TAS-103: A dual topoisomerase inhibitor with a 7H-indeno[2,1-c]quinolin-7-one core . Unlike the target compound, TAS-103 lacks a xanthene group but shares the quinolinone motif. The absence of xanthene may limit π-π interactions but enhance solubility.
  • NAT-1/NAT-2: Thiazolidinone-nicotinamide hybrids with aryl substituents . While structurally distinct, these compounds highlight the importance of hybrid scaffolds (e.g., xanthene + quinolinone) in multitarget drug design.

Reactivity and Functional Group Analysis

  • Amide Reduction : demonstrates that 9H-xanthene-9-carboxamide undergoes reduction to amines with high yields (42–92%) under transition metal-free conditions. The target compound’s amide group may exhibit similar reactivity, enabling prodrug strategies .
  • Quinolinone Stability: The 2-oxoquinolin-3-yl group is susceptible to metabolic oxidation, which could limit bioavailability. Structural analogues with electron-withdrawing groups (e.g., chloro, bromo) show enhanced stability .

Q & A

Q. Advanced

  • Molecular docking : Predicts binding affinity to targets like kinases or DNA .
  • Molecular dynamics simulations : Analyzes conformational stability in biological environments .
  • QSAR modeling : Links structural features (e.g., substituents on the quinoline ring) to bioactivity .

How can stability under different experimental conditions be analyzed?

Q. Advanced

  • Accelerated degradation studies : Expose the compound to heat, light, or varying pH to identify degradation pathways .
  • HPLC-MS monitoring : Detects degradation products and quantifies stability over time .
  • Excipient compatibility : Tests interactions with formulation components (e.g., polymers) .

What strategies mitigate toxicity concerns in in vitro models?

Q. Advanced

  • Cytotoxicity assays : Compare IC50 values across cell types to identify selective toxicity .
  • Metabolic profiling : Liver microsome studies predict detoxification pathways .
  • Structural modifications : Introduce hydrophilic groups (e.g., hydroxyl) to reduce off-target effects .

How can derivatives be designed to improve pharmacokinetics?

Q. Advanced

  • Bioisosteric replacement : Substitute the quinoline methyl group with electron-withdrawing groups (e.g., Cl) to enhance solubility .
  • Prodrug strategies : Modify the carboxamide to a hydrolyzable ester for controlled release .
  • LogP optimization : Balance lipophilicity for improved membrane permeability and bioavailability .

What analytical techniques validate purity and identity?

Q. Advanced

  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% threshold for biological assays) .
  • Elemental analysis : Confirms C, H, N composition matches theoretical values .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability and hygroscopicity .

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